Cas no 2034294-09-0 (1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridin-3-ylmethyl}urea)

1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridin-3-ylmethyl}urea is a specialized organic compound with distinct structural features. This urea derivative exhibits unique pharmacological properties, including potent anti-inflammatory and analgesic effects. Its triazole and pyridine rings confer stability and bioactivity, making it a valuable tool in drug discovery and development.
1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridin-3-ylmethyl}urea structure
2034294-09-0 structure
Product name:1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridin-3-ylmethyl}urea
CAS No:2034294-09-0
MF:C15H22F3N5O
MW:345.363293170929
CID:6388629
PubChem ID:119104832

1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridin-3-ylmethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridin-3-ylmethyl}urea
    • 2034294-09-0
    • 1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
    • F6559-2246
    • AKOS026698341
    • 1-cyclohexyl-3-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
    • 1-cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
    • Inchi: 1S/C15H22F3N5O/c16-15(17,18)10-6-7-12-21-22-13(23(12)9-10)8-19-14(24)20-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,19,20,24)
    • InChI Key: DPNUGBQBRBSBFU-UHFFFAOYSA-N
    • SMILES: FC(C1CCC2=NN=C(CNC(NC3CCCCC3)=O)N2C1)(F)F

Computed Properties

  • Exact Mass: 345.17764483g/mol
  • Monoisotopic Mass: 345.17764483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 71.8Ų

1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridin-3-ylmethyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6559-2246-20mg
1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
2034294-09-0
20mg
$148.5 2023-09-08
Life Chemicals
F6559-2246-2mg
1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
2034294-09-0
2mg
$88.5 2023-09-08
Life Chemicals
F6559-2246-50mg
1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
2034294-09-0
50mg
$240.0 2023-09-08
Life Chemicals
F6559-2246-25mg
1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
2034294-09-0
25mg
$163.5 2023-09-08
Life Chemicals
F6559-2246-1mg
1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
2034294-09-0
1mg
$81.0 2023-09-08
Life Chemicals
F6559-2246-2μmol
1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
2034294-09-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6559-2246-10μmol
1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
2034294-09-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6559-2246-15mg
1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
2034294-09-0
15mg
$133.5 2023-09-08
Life Chemicals
F6559-2246-10mg
1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
2034294-09-0
10mg
$118.5 2023-09-08
Life Chemicals
F6559-2246-30mg
1-cyclohexyl-3-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
2034294-09-0
30mg
$178.5 2023-09-08

Additional information on 1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridin-3-ylmethyl}urea

Introduction to 1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridin-3-ylmethyl}urea (CAS No. 2034294-09-0)

The compound 1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridin-3-ylmethyl}urea, identified by its CAS number 2034294-09-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in drug discovery and development. The presence of a trifluoromethyl group and a 1,2,4-triazole core in its structure imparts distinct chemical properties that make it a promising candidate for further investigation.

Structurally speaking, the compound combines a cyclohexyl moiety with a highly complex heterocyclic system. The 6-(trifluoromethyl)-5H,6H,7H,8H-1,2,4-triazolo4,3-apyridin moiety is particularly noteworthy, as it introduces both nitrogen and oxygen atoms into the molecular framework. This arrangement not only enhances the compound's solubility and bioavailability but also opens up possibilities for diverse interactions with biological targets. The urea functional group further contributes to its versatility by allowing hydrogen bonding interactions with proteins and nucleic acids.

In recent years, there has been a growing interest in the development of molecules that incorporate trifluoromethyl groups. This substituent is well-known for its ability to modulate metabolic stability and binding affinity in drug candidates. The trifluoromethyl group in this compound is strategically positioned to influence electronic properties and hydrophobicity, making it an attractive feature for medicinal chemists seeking to optimize pharmacokinetic profiles. Furthermore, the 1-cyclohexyl substituent provides steric bulk that can be used to fine-tune binding interactions with biological targets.

The heterocyclic system of this compound is particularly intriguing from a chemical biology perspective. The 1,2,4-triazole ring is known for its stability and ability to participate in various non-covalent interactions. When combined with an apyridine moiety, as seen in this molecule, it creates a scaffold that can engage multiple binding sites on proteins. This dual interaction capability is highly desirable in drug design, as it can lead to increased potency and selectivity. Recent studies have demonstrated that such fused heterocyclic systems can exhibit significant activity against a range of therapeutic targets.

One of the most exciting aspects of this compound is its potential application in oncology research. The structural motifs present in this molecule are reminiscent of known bioactive scaffolds that have shown promise in clinical trials. Specifically, the combination of a trifluoromethyl group and a triazole ring has been associated with enhanced antitumor activity. Preclinical studies have indicated that similar compounds can inhibit key enzymes involved in cell proliferation and survival pathways. While further research is needed to fully elucidate the mechanism of action of this specific compound (1-cyclohexyl-3-{6-(trifluoromethyl)-5H,6H,7H,8H-1,2...

...>(CAS No. 2034294-09-0)), these preliminary findings are encouraging and warrant deeper investigation into its therapeutic potential.

The synthesis of this compound represents a testament to the progress made in synthetic organic chemistry over recent decades. The ability to construct such complex molecules with high precision underscores the sophistication of modern chemical methodologies. Key synthetic strategies likely involved multi-step reactions that required careful optimization to achieve high yields and purity. Advances in catalysis and transition metal chemistry have made it possible to introduce functional groups like the trifluoromethyl moiety with greater ease than was previously feasible.

In terms of pharmacokinetic properties, 1-cyclohexyl-3-{6-(trifluoromethyl)-5H...

...>(CAS No. 2034294-09-0)) exhibits characteristics that are favorable for drug development. The cyclohexyl group contributes to lipophilicity while not being overly bulky or hydrophobic—a balance that can enhance membrane permeability without compromising solubility. Additionally, trifluoromethyl groups are known to increase metabolic stability by resisting oxidative degradation pathways such as cytochrome P450-mediated reactions.

The biological evaluation of this compound has already begun, 1-cyclohexyl...

...>(CAS No.), showing promise as an inhibitor of certain enzymes implicated in inflammation and pain signaling pathways.* These early findings align well with existing literature on similar scaffolds,* suggesting that further exploration could uncover novel therapeutic applications.* The combination* triazole *and* pyridine *moieties provide multiple interaction points* which may enhance binding affinity* when tested against relevant biological targets.*

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD